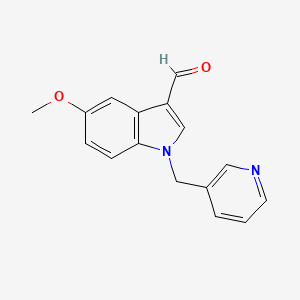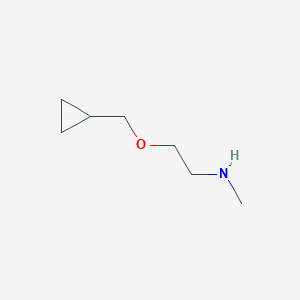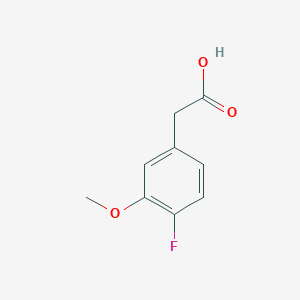
5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives Indole compounds are known for their wide range of biological activities and are often used in the development of pharmaceuticals and agrochemicals
科学的研究の応用
5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the methoxy group and the pyridin-3-ylmethyl substituent. The final step involves the formylation of the indole ring to introduce the carbaldehyde group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets the required quality standards.
化学反応の分析
Types of Reactions
5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group and the pyridin-3-ylmethyl substituent can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: 5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carboxylic acid.
Reduction: 5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- 5-methoxy-1-(pyridin-2-ylmethyl)-1H-indole-3-carbaldehyde
- 5-methoxy-1-(pyridin-4-ylmethyl)-1H-indole-3-carbaldehyde
- 5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carboxylic acid
Uniqueness
5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties
特性
IUPAC Name |
5-methoxy-1-(pyridin-3-ylmethyl)indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-14-4-5-16-15(7-14)13(11-19)10-18(16)9-12-3-2-6-17-8-12/h2-8,10-11H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUJUVLPIAMPHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2C=O)CC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(Trifluoromethyl)piperidino]nicotinic acid](/img/structure/B1328130.png)

![1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1328136.png)
![Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1328137.png)
![Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1328138.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)





![3',4'-Difluoro[1,1'-biphenyl]-2-amine](/img/structure/B1328164.png)
![2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1328167.png)
